

Application Note: Quantification of Disperse Red 59 using UV-Vis Spectrophotometry

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Compound of Interest

Compound Name: Disperse Red 59

Cat. No.: B091644

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Abstract

This application note provides a detailed, robust, and validated protocol for the quantification of **Disperse Red 59**, an anthraquinone-based dye, using UV-Visible (UV-Vis) spectrophotometry. This method is crucial for quality control in the textile industry, environmental monitoring, and various research applications. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from principle to practice. It emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. All procedures are grounded in established analytical principles and adhere to guidelines comparable to those set by the International Council for Harmonisation (ICH) for method validation.^{[1][2][3][4][5]}

Introduction and Scientific Principles

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used analytical technique that measures the absorption of ultraviolet and visible light by a chemical substance.^{[6][7][8]} The principle is based on the interaction between light and the electronic structure of molecules. When a molecule absorbs light of a specific wavelength, its electrons are promoted from a ground state to a higher energy state.^[7] The amount of light absorbed is directly proportional to the concentration of the absorbing species in a solution, a relationship described by the Beer-Lambert Law.^{[9][10][11]}
^[12]

The Beer-Lambert Law

The Beer-Lambert Law is the fundamental principle underpinning quantitative analysis by UV-Vis spectrophotometry.[9][10][11][12] The law states that the absorbance of a solution is directly proportional to the concentration of the analyte, the path length of the light through the solution, and the molar absorptivity of the analyte at a specific wavelength.[9][10][11][12] The mathematical expression of the Beer-Lambert Law is:

$$A = \epsilon bc$$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar absorptivity or molar extinction coefficient (in $\text{L mol}^{-1} \text{cm}^{-1}$), a constant unique to each molecule at a specific wavelength.[11]
- b is the path length of the cuvette (typically 1 cm)
- c is the concentration of the analyte (in mol L^{-1})

Disperse Red 59

Disperse Red 59, with the chemical name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone, is a synthetic dye used primarily for coloring polyester and other synthetic fibers.[13][14] Its molecular structure, containing an anthraquinone chromophore, is responsible for its characteristic absorption of light in the visible region of the electromagnetic spectrum.[14][15] Accurate quantification of **Disperse Red 59** is essential to ensure product quality, assess environmental impact, and comply with regulatory standards.

Chemical Structure of **Disperse Red 59**:

- Molecular Formula: $\text{C}_{17}\text{H}_{15}\text{NO}_5$ [13][16]
- Molar Mass: 313.3 g/mol [13][16]
- CAS Number: 17869-10-2[13][14]

Materials and Methods

Instrumentation

- **UV-Vis Spectrophotometer:** A double-beam spectrophotometer is recommended for enhanced stability and accuracy.[10] The instrument should be capable of scanning across the UV-Vis range (typically 200-800 nm).
- **Quartz Cuvettes:** 1 cm path length matched quartz cuvettes are required for accurate measurements.
- **Analytical Balance:** For precise weighing of the **Disperse Red 59** standard.
- **Volumetric Glassware:** Class A volumetric flasks and pipettes for the preparation of standard and sample solutions.
- **Syringe Filters:** 0.45 μm pore size, compatible with the chosen solvent, to remove any particulate matter from solutions.[17]

Reagents and Solvents

- **Disperse Red 59 Analytical Standard:** High purity (>98%) reference standard.
- **Solvent:** A suitable solvent that dissolves **Disperse Red 59** and is transparent in the wavelength range of interest is required. Dimethylformamide (DMF) is a common choice due to its excellent solvating power for disperse dyes.[18] Other potential solvents include acetone, ethanol, and acetonitrile.[18] The choice of solvent can influence the wavelength of maximum absorbance (λ_{max}). For this protocol, ACS grade Dimethylformamide (DMF) will be used.

Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λ_{max})

The λ_{max} is the wavelength at which a substance has its strongest photon absorption.[19] It is crucial to determine this wavelength to ensure maximum sensitivity and to minimize deviations from the Beer-Lambert Law.

Procedure:

- Prepare a mid-range standard solution: Accurately weigh approximately 10 mg of **Disperse Red 59** and dissolve it in a 100 mL volumetric flask with DMF to create a 100 µg/mL stock solution. From this, prepare a 10 µg/mL working standard.
- Scan the spectrum: Fill a quartz cuvette with the 10 µg/mL standard solution and another with the DMF blank. Place them in the spectrophotometer.
- Perform a wavelength scan: Scan the absorbance of the solution from 400 nm to 700 nm.
- Identify λ_{max} : The wavelength corresponding to the highest absorbance peak is the λ_{max} for **Disperse Red 59** in DMF.

Preparation of Standard Solutions and Calibration Curve Construction

A calibration curve is essential for determining the concentration of an unknown sample.^[19] ^[20] It is generated by measuring the absorbance of a series of standard solutions of known concentrations.

Procedure:

- Prepare a stock solution: Accurately weigh 25 mg of **Disperse Red 59** and dissolve it in DMF in a 250 mL volumetric flask to obtain a 100 µg/mL stock solution.
- Prepare serial dilutions: From the stock solution, prepare a series of standard solutions in volumetric flasks, ranging from approximately 1 µg/mL to 20 µg/mL. A typical set of concentrations could be 2, 5, 10, 15, and 20 µg/mL.
- Measure absorbance: Measure the absorbance of each standard solution at the predetermined λ_{max} , using DMF as the blank.
- Plot the calibration curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis).
- Perform linear regression analysis: The plot should be linear. A linear regression will yield the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value of ≥ 0.999 is

considered acceptable for good linearity.[2]

Sample Preparation and Analysis

Sample preparation will vary depending on the matrix (e.g., textile extract, wastewater). The goal is to extract **Disperse Red 59** into a suitable solvent and dilute it to a concentration that falls within the linear range of the calibration curve.

General Procedure for a Liquid Sample:

- Extraction (if necessary): If the dye is in a solid matrix, an appropriate extraction method must be developed. For liquid samples, ensure the dye is fully dissolved.
- Filtration: Filter the sample solution through a 0.45 μm syringe filter to remove any suspended particles that could interfere with the absorbance measurement.[17]
- Dilution: Dilute the filtered sample with DMF to an expected concentration within the calibration curve's range.
- Absorbance Measurement: Measure the absorbance of the diluted sample at the λ_{max} .
- Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of **Disperse Red 59** in the diluted sample. Remember to account for the dilution factor to determine the concentration in the original, undiluted sample.

Data Analysis and Validation

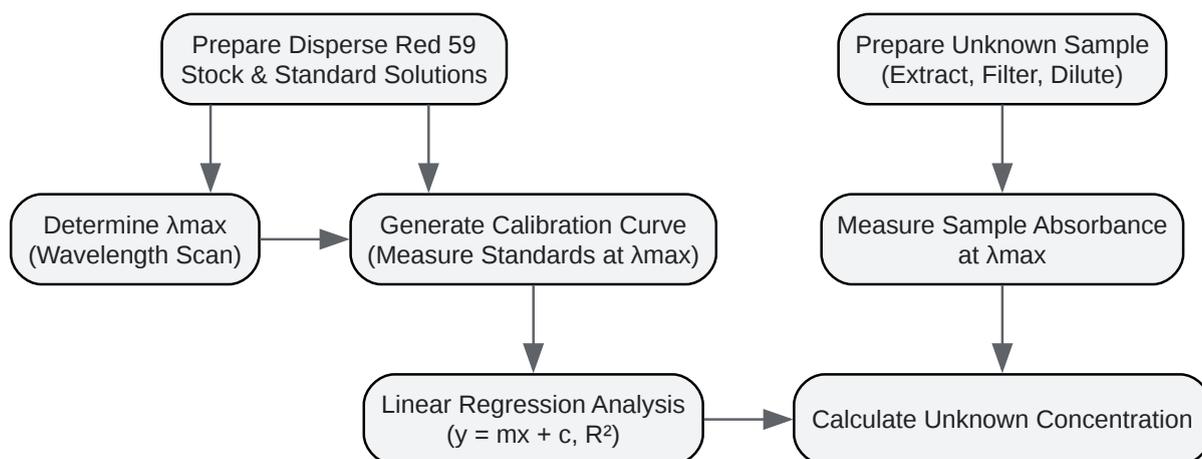
Method validation ensures that the analytical procedure is suitable for its intended purpose.[5]

Key validation parameters according to ICH guidelines include linearity, accuracy, precision, and limits of detection and quantification.[2][3][4]

Quantitative Data Summary

Parameter	Typical Value	ICH Acceptance Criteria
λ_{\max}	To be determined experimentally	N/A
Linearity Range	2 - 20 $\mu\text{g/mL}$	-
Correlation Coefficient (R^2)	≥ 0.999	$R^2 \geq 0.999$ [2]
Accuracy (% Recovery)	98.0% - 102.0%	98.0% - 102.0%[2]
Precision (% RSD)	$\leq 2\%$	$\leq 2\%$
Limit of Detection (LOD)	To be determined	Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)	To be determined	Signal-to-Noise ratio of 10:1

Experimental Workflow Diagram



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